Magnesium 2-ethylhexanoate

Catalysis Oxidation Kinetic Modeling

Magnesium 2-ethylhexanoate (Mg[OOCCH(C₂H₅)C₄H₉]₂, CAS 15602-15-0) is an organometallic compound belonging to the metal carboxylate class, specifically a magnesium salt of 2-ethylhexanoic acid. It is characterized by a central Mg²⁺ ion coordinated to two branched 2-ethylhexanoate ligands, which impart high solubility in organic solvents.

Molecular Formula C16H30MgO4
Molecular Weight 310.71 g/mol
CAS No. 15602-15-0
Cat. No. B091440
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Technical Parameters


Basic Identity
Product NameMagnesium 2-ethylhexanoate
CAS15602-15-0
Molecular FormulaC16H30MgO4
Molecular Weight310.71 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mg+2]
InChIInChI=1S/2C8H16O2.Mg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
InChIKeyCGSNFLLWLBPMLH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium 2-Ethylhexanoate (CAS 15602-15-0): Organometallic Catalyst for Advanced Polymerization and Oxidation Processes


Magnesium 2-ethylhexanoate (Mg[OOCCH(C₂H₅)C₄H₉]₂, CAS 15602-15-0) is an organometallic compound belonging to the metal carboxylate class, specifically a magnesium salt of 2-ethylhexanoic acid. It is characterized by a central Mg²⁺ ion coordinated to two branched 2-ethylhexanoate ligands, which impart high solubility in organic solvents [1]. This compound is primarily valued as a versatile catalyst and precursor in materials science, distinguishing itself from simpler magnesium salts like acetate or stearate through its enhanced solubility and specific catalytic activity in processes such as ring-opening polymerizations (ROP) and hydrocarbon oxidations [2].

Why Simple Magnesium Salts or Alternative Metal Carboxylates Cannot Replace Magnesium 2-Ethylhexanoate in Critical Applications


Substituting magnesium 2-ethylhexanoate with a generic magnesium salt (e.g., acetate, stearate) or another metal 2-ethylhexanoate is scientifically invalid for specific high-performance applications. The compound's branched 2-ethylhexanoate ligand is not merely a spectator; it dictates critical performance parameters. For instance, the ligand imparts solubility in non-polar organic media, a property absent in inorganic magnesium salts or short-chain carboxylates like magnesium acetate [1]. Furthermore, comparative kinetic studies demonstrate that the catalytic activity for processes like cumene oxidation is not a general property of all metal 2-ethylhexanoates. Instead, the identity of the central metal ion profoundly influences both the reaction rate and product selectivity, with the magnesium variant (Mg) showing a distinct and often superior profile compared to its analogs (e.g., Ca, Zn, Cd) [2]. Simply interchanging these compounds would lead to unpredictable, sub-optimal, or even failed outcomes, undermining process efficiency and product quality.

Quantitative Performance Benchmarks: Head-to-Head Comparisons of Magnesium 2-Ethylhexanoate Against Key Alternatives


Superior Acceleration of Cumene Oxidation Rate Compared to Other Metal 2-Ethylhexanoates

A kinetic modeling study directly compared the catalytic activity of 2-ethylhexanoate salts of Mg, Ca, Sr, Ba, Zn, Cd, and Hg in the industrial oxidation of cumene. The results identified magnesium 2-ethylhexanoate as the most effective catalyst for accelerating the oxidation process among all metals tested. It was determined that Mg 'accelerates the process more strongly than Cd,' the next best candidate [1]. The observed activity correlates with the metal's covalent atomic radius [1].

Catalysis Oxidation Kinetic Modeling

Achieving High Molecular Weight Poly(lactic acid) with Excellent Conversion Using Biocompatible MgOct2 Catalyst

In the ring-opening polymerization (ROP) of lactide, magnesium 2-ethylhexanoate (MgOct2) serves as a biocompatible alternative to the industry-standard tin(II) octoate catalyst. Optimized reactions using MgOct2 have been shown to produce poly(lactic acid) (PLA) with a molecular weight (Mw) of 34,000 g/mol and a high lactide conversion rate exceeding 95% [1]. This performance is critical for biomedical applications where the cytotoxic nature of tin catalysts is unacceptable [1].

Polymerization Biocompatibility Polylactic Acid

Enhanced Solubility in Non-Polar Organic Solvents Compared to Inorganic Magnesium Salts

The presence of two branched 2-ethylhexanoate ligands makes magnesium 2-ethylhexanoate soluble in a wide range of organic solvents, including ethanol, ether, and chloroform, while remaining insoluble in water . This contrasts sharply with inorganic magnesium salts like magnesium acetate, which are typically water-soluble but insoluble in non-polar organic media, and magnesium stearate, which is insoluble in most common solvents, including water, ethanol, and ether [1].

Solubility Organometallic Homogeneous Catalysis

Procurement-Driven Application Scenarios for Magnesium 2-Ethylhexanoate (CAS 15602-15-0)


Biomedical Polymer Manufacturing: Synthesis of Tin-Free, Implantable Poly(lactic acid)

When synthesizing poly(lactic acid) (PLA) for biomedical applications (e.g., resorbable sutures, drug delivery implants, tissue engineering scaffolds), the use of magnesium 2-ethylhexanoate (MgOct2) is justified by its ability to achieve high monomer conversion (>95%) and produce high molecular weight polymer (Mw = 34,000 g/mol) [1]. Crucially, as a biocompatible catalyst, it eliminates the cytotoxic tin residues associated with the industry-standard tin(II) octoate, ensuring the final polymer meets the stringent safety requirements for medical devices and pharmaceutical applications [1].

Industrial Cumene Oxidation for Phenol and Acetone Production

For maximizing throughput in the industrial oxidation of cumene to cumene hydroperoxide (a key intermediate for phenol and acetone), magnesium 2-ethylhexanoate is the preferred catalyst. Direct comparative kinetic modeling has established that among 2-ethylhexanoate salts of various metals (Mg, Ca, Sr, Ba, Zn, Cd, Hg), the magnesium variant provides the strongest acceleration of the oxidation reaction [1]. This superior rate enhancement directly correlates with increased production capacity and improved process economics, giving it a clear advantage over other metal carboxylate catalysts [1].

Homogeneous Catalysis Research in Non-Aqueous Media

Research requiring a soluble magnesium source for homogeneous catalysis in non-polar organic solvents should utilize magnesium 2-ethylhexanoate. Its high solubility in solvents like toluene, ether, and chloroform [1] allows it to function at the molecular level, unlike insoluble inorganic salts (e.g., magnesium oxide) or poorly soluble organic salts (e.g., magnesium stearate) which would result in heterogeneous systems or precipitation [2]. This property is foundational for achieving controlled, efficient, and reproducible catalytic reactions in organic synthesis and polymerization research.

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